molecular formula C12H16N2O6 B14069120 1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene CAS No. 100255-05-8

1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene

Katalognummer: B14069120
CAS-Nummer: 100255-05-8
Molekulargewicht: 284.26 g/mol
InChI-Schlüssel: ZNAVGLFYAVQMAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene is an organic compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes two nitro groups and two isopropyl groups attached to a benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene typically involves nitration reactions. One common method is the nitration of 2,4-bis[(propan-2-yl)oxy]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene is used in several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack, which can result in the modification of proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dinitrobenzene: Similar in structure but lacks the isopropyl groups.

    2,4-Dinitrotoluene: Contains nitro groups but has a methyl group instead of isopropyl groups.

    1,5-Diamino-2,4-bis[(propan-2-yl)oxy]benzene: The reduced form of the compound.

Uniqueness

1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene is unique due to the presence of both nitro and isopropyl groups, which confer specific chemical properties such as increased stability and reactivity. This makes it particularly useful in the synthesis of advanced materials and as a reference substance in research .

Eigenschaften

CAS-Nummer

100255-05-8

Molekularformel

C12H16N2O6

Molekulargewicht

284.26 g/mol

IUPAC-Name

1,5-dinitro-2,4-di(propan-2-yloxy)benzene

InChI

InChI=1S/C12H16N2O6/c1-7(2)19-11-6-12(20-8(3)4)10(14(17)18)5-9(11)13(15)16/h5-8H,1-4H3

InChI-Schlüssel

ZNAVGLFYAVQMAI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.